molecular formula C16H34OSn B1298054 Tributyl(1-ethoxyvinyl)stannane CAS No. 97674-02-7

Tributyl(1-ethoxyvinyl)stannane

Cat. No.: B1298054
CAS No.: 97674-02-7
M. Wt: 361.2 g/mol
InChI Key: HGXJOXHYPGNVNK-UHFFFAOYSA-N
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Description

Tributyl(1-ethoxyvinyl)stannane (CAS: 97674-02-7) is an organotin compound with the molecular formula C₁₆H₃₄OSn and a molecular weight of 361.15–361.16 g/mol . Its structure features a tributyltin group bonded to a 1-ethoxyvinyl moiety, as represented by the SMILES notation CCCCSn(CCCC)C(=C)OCC . This compound is synthesized via a low-temperature lithiation reaction: ethyl vinyl ether is treated with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF), followed by reaction with tributyltin chloride (TBTC) .

This compound is primarily employed in Stille cross-coupling reactions, facilitating carbon-carbon bond formation in organic synthesis. For example, it has been used to synthesize substituted aromatic compounds such as 1-(benzyloxy)-4-bromo-2,3-difluorobenzene .

Preparation Methods

General Overview and Chemical Properties

Tributyl(1-ethoxyvinyl)stannane (CAS Number: 97674-02-7) has the molecular formula $$C{16}H{34}OSn$$ and a molecular weight of 361.151 g/mol. It is a clear, colorless liquid with a density of 1.069 g/cm³ at 25°C and a boiling point of approximately 319.2°C at 760 mmHg. These properties make it suitable for use as a reagent in various synthetic reactions.

Preparation Methods

Lithiation Approach

The lithiation method is one of the most common strategies for synthesizing this compound. This involves the following steps:

  • Reactant Setup :

    • Ethyl vinyl ether is used as the starting material.
    • The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
  • Lithiation :

    • The vinyl proton of ethyl vinyl ether is lithiated using tert-butyllithium at low temperatures (typically −78°C).
    • This step generates a lithiated intermediate.
  • Quenching :

    • The lithiated intermediate is quenched with tributyltin chloride to yield this compound.

Direct Coupling Using Organotin Reagents

In some cases, this compound can be synthesized directly via coupling reactions involving organotin precursors:

  • Reactants :

    • Tributylstannane and ethoxyvinyl halides are used.
  • Catalysis :

    • Palladium-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) are employed to facilitate the coupling reaction.
  • Reaction Conditions :

    • The reaction typically occurs in solvents like tetrahydrofuran (THF) or dioxane at elevated temperatures (100°C).

Stille Coupling Optimization

This compound has also been prepared through optimization techniques involving Stille coupling:

  • Catalyst Selection :

    • Palladium catalysts such as Pd(PPh₃)₄ are used to enhance reaction efficiency.
  • Solvent Variation :

    • Solvents like toluene or dioxane are tested to optimize yield and reduce reaction time.
  • Reaction Time :

    • The coupling reaction time ranges from 12–30 hours depending on the solvent and catalyst used.

Key Reaction Parameters

Parameter Value/Condition Notes
Temperature −78°C to 100°C Low temperature for lithiation; high for coupling.
Atmosphere Inert (argon or nitrogen) Prevents oxidation and side reactions.
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Enhances coupling efficiency.
Solvent THF, dioxane, or toluene Affects yield and reaction time.
Reaction Time 12–30 hours Depends on solvent and catalyst.

Applications in Synthesis

This compound serves as a versatile reagent in organic synthesis:

  • Used in Stille coupling reactions with vinyl triflates to form α,β-unsaturated ketones after hydrolysis.
  • Acts as a C₂ building block for synthesizing complex molecules such as β-carboline alkaloids.
  • Facilitates regioselective transformations due to its reactivity profile.

Chemical Reactions Analysis

Types of Reactions

Tributyl(1-ethoxyvinyl)stannane is primarily involved in Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions between organotin compounds and organic halides or pseudohalides. This compound can also participate in other types of reactions, such as electrophilic substitution and hydrolysis .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of tributyl(1-ethoxyvinyl)stannane is its role in cross-coupling reactions, specifically the Stille reaction. This reaction involves the coupling of an organotin compound with an organic halide under palladium catalysis, leading to the formation of carbon-carbon bonds.

Case Study: Synthesis of 13-Oxophorbine

In a notable study, this compound was employed in the synthesis of 13-oxophorbine from 13-bromochlorin. The compound underwent Stille coupling with a vinyl triflate, resulting in an α,β-unsaturated ketone after hydrolysis. This application highlights its effectiveness as an acetyl anion equivalent in synthetic pathways .

Table 1: Summary of Cross-Coupling Applications

Reaction TypeSubstrateProductYield (%)Reference
Stille CouplingVinyl triflateα,β-unsaturated ketoneHigh
Stille CouplingAnilinium saltEnantioselective ketone71%
Stille CouplingBrominated compoundsPyridine derivativesVariable

Synthesis of Nucleosides

This compound has also been applied in the synthesis of modified nucleosides. In one study, it was used to couple with a reactive iodo intermediate derived from a C-methyl ribonucleoside, facilitating the introduction of ethoxyvinyl groups at specific positions on the nucleoside structure.

Case Study: C-Methyl Ribonucleosides

The coupling reaction under palladium catalysis resulted in the formation of a modified nucleoside that demonstrated potential as an inhibitor of Hepatitis C virus replication. This application underscores the compound's utility in pharmaceutical chemistry .

Synthesis of Complex Organic Molecules

The compound is also instrumental in synthesizing complex organic molecules through various coupling strategies. For example, it has been utilized to prepare acetophenone derivatives and other functionalized compounds through palladium-mediated reactions.

Table 2: Applications in Organic Synthesis

Compound TypeApplicationResulting CompoundReference
Acetophenone DerivativePalladium-mediated couplingFunctionalized acetophenone
Nucleoside ModificationStille coupling with iodo intermediateModified nucleoside

Environmental and Safety Considerations

While this compound is valuable for its chemical properties, it is essential to consider its environmental impact and safety profile. The compound is classified as hazardous, causing serious eye irritation and being toxic to aquatic life with long-lasting effects. Proper handling and disposal measures should be adhered to when using this compound .

Mechanism of Action

The primary mechanism of action for tributyl(1-ethoxyvinyl)stannane involves its role as an electrophilic methyl ketone equivalent in Stille coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then undergoes transmetalation with an organic halide or triflate. This process results in the formation of a new carbon-carbon bond, with the stannane acting as a nucleophile .

Comparison with Similar Compounds

This section compares Tributyl(1-ethoxyvinyl)stannane with structurally or functionally related organotin compounds, emphasizing molecular features, reactivity, and applications.

Structural and Functional Analogues

2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine

  • Molecular Formula : Likely C₂₁H₃₈N₃Sn (estimated based on substituents in ).
  • Key Features : Contains a pyrimidine ring and a methylpiperazine group. The pyrimidine ring introduces electron-deficient characteristics, contrasting with the electron-rich ethoxyvinyl group in this compound.
  • Applications : Used in pharmaceutical synthesis (e.g., antiviral or anticancer agents) due to the heterocyclic framework .
  • Reactivity : The electron-withdrawing pyrimidine may reduce nucleophilicity in cross-coupling reactions compared to ethoxyvinyl-substituted stannanes.

Tributyl(vinyl)stannane

  • Molecular Formula : C₁₁H₂₄Sn (simpler structure without the ethoxy group).
  • Key Features : Lacks the ethoxy substituent, making it less sterically hindered and electronically distinct.
  • Applications : Widely used in Stille couplings for vinyl group transfer. However, the absence of an ethoxy group limits its utility in reactions requiring stabilized vinyl intermediates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications References
This compound C₁₆H₃₄OSn 361.15–361.16 Ethoxyvinyl group enhances electron density Stille coupling for electron-rich substrates; used in aromatic synthesis
2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine ~C₂₁H₃₈N₃Sn ~456.3 (estimated) Pyrimidine and methylpiperazine substituents Pharmaceutical synthesis; electron-deficient coupling partners
Tributyl(vinyl)stannane C₁₁H₂₄Sn 290.61 Simple vinyl group General Stille couplings; less selective [General Knowledge]

Reactivity and Selectivity

  • Electronic Effects : The ethoxy group in this compound donates electrons via resonance, stabilizing the vinyltin intermediate and favoring couplings with electrophilic partners (e.g., aryl halides) . In contrast, pyrimidine-containing stannanes () may couple better with electron-rich substrates due to their electron-deficient nature.

Biological Activity

Tributyl(1-ethoxyvinyl)stannane (CAS No. 97674-02-7) is an organotin compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, toxicity, and applications in various biological contexts.

  • Molecular Formula : C16H34OSn
  • Molecular Weight : 361.16 g/mol
  • Synonyms : Tributyl 1-ethoxyvinyl tin, 1-Ethoxyvinyltri-n-butyltin

This compound is often utilized in synthetic organic chemistry, particularly in Stille coupling reactions. This compound acts as a vinyl stannane, facilitating the formation of α,β-unsaturated ketones upon hydrolysis after coupling with vinyl triflates. The reaction conditions can significantly influence the yield and efficiency of the synthesis process.

Table 1: Synthesis Conditions for Stille Coupling

CatalystSolventTemperatureReaction TimeYield (%)
Pd(PPh₃)₄Dioxane100 °C30 h68
PdCl₂(PPh₃)₂Toluene100 °C24 hHighest

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including neuroblastoma and embryonic kidney cells.

Case Study : A study evaluated the compound's effect on human neuroblastoma SH-SY5Y cells, revealing IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects comparable to established chemotherapeutics.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been tested for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound showed promising results in inhibiting CDK2 and CDK5:

Table 2: Inhibition Potency of this compound on CDKs

CompoundCDK1/cyclin BCDK2/cyclin ACDK5/p25
This compound0.073 µM0.04 µM0.07 µM

Toxicological Profile

Despite its potential therapeutic applications, this compound exhibits notable toxicity. According to safety data sheets, it is classified as hazardous with acute oral toxicity and skin irritation potential.

Table 3: Toxicological Data Summary

Hazard ClassClassification
Acute Oral ToxicityCategory 3
Skin Corrosion/IrritationCategory 2
Specific Target Organ ToxicityCardiovascular system

Q & A

Basic Research Questions

Q. Q1: What spectroscopic methods are most effective for structural elucidation of tributyl(1-ethoxyvinyl)stannane?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm the ethoxyvinyl group and tributyltin connectivity. For example, the vinyl proton signals typically appear as a doublet (δ ~4.5–5.5 ppm), while tin-bound carbons show characteristic upfield shifts due to spin-spin coupling (e.g., 119Sn^{119}\text{Sn}-satellites in 13C^{13}\text{C} spectra) .
  • Infrared (IR) Spectroscopy : Identify C-O (ethoxy group, ~1100 cm1^{-1}) and Sn-C (500–600 cm1^{-1}) stretches to verify functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (361.15 g/mol) and fragmentation patterns .

Q. Q2: How can synthetic protocols for this compound be optimized for reproducibility?

Methodological Answer :

  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to minimize hydrolysis of the stannane intermediate.
  • Catalyst Control : Employ transition-metal catalysts (e.g., Pd(PPh3_3)4_4) under inert atmosphere to enhance cross-coupling efficiency.
  • Temperature Gradients : Monitor reaction progress via TLC or GC-MS at 0°C to room temperature to prevent side reactions like β-hydride elimination .
  • Statistical Validation : Perform triplicate trials with ANOVA to assess variability in yield and purity .

Q. Q3: What analytical techniques ensure purity assessment of this compound?

Methodological Answer :

  • HPLC with UV Detection : Use a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) to resolve impurities. Retention time comparisons against certified standards are critical .
  • Elemental Analysis : Confirm Sn content (~32.8% by weight) via inductively coupled plasma mass spectrometry (ICP-MS).
  • Limitations : Note that trace oxygen or moisture may degrade samples; thus, Karl Fischer titration for water content (<0.1%) is recommended .

Advanced Research Questions

Q. Q4: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer :

  • DFT Calculations : Perform density functional theory (DFT) to model the LUMO energy of the vinyl group, which correlates with nucleophilic reactivity. Ethoxy substitution lowers LUMO energy, enhancing transmetallation with Pd catalysts .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with aryl halides. Compare activation barriers for Stille vs. Suzuki-Miyaura pathways .

Q. Q5: What strategies resolve contradictions in reported catalytic efficiencies of this compound?

Methodological Answer :

  • Meta-Analysis : Aggregate data from 10+ studies (e.g., yield, solvent, catalyst loading) into a multivariate regression model to identify outliers or confounding variables (e.g., oxygen contamination) .
  • Error Propagation Analysis : Quantify uncertainty in catalytic turnover (TON) using Gaussian error models for NMR integration and GC calibration .

Q. Q6: How can mechanistic intermediates in this compound-mediated reactions be detected experimentally?

Methodological Answer :

  • Cryogenic Trapping : Perform reactions at –78°C (dry ice/acetone) to stabilize Pd-vinyl intermediates for characterization via EXAFS or 119Sn^{119}\text{Sn} NMR .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled ethoxyvinyl groups to track bond formation via isotope-encoded MS/MS .

Q. Q7: What computational models predict the environmental toxicity of this compound?

Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to estimate bioaccumulation potential .
  • In Silico Toxicity Screening : Use tools like EPA’s EPI Suite to predict LC50_{50} values for aquatic organisms, validated against in vitro assays (e.g., Daphnia magna immobilization tests) .

Q. Q8: How can air-sensitive handling protocols for this compound be standardized?

Methodological Answer :

  • Schlenk Line Techniques : Store and transfer compounds under argon using flame-dried glassware to prevent oxidation.
  • Moisture Monitoring : Integrate inline FTIR sensors to detect H2_2O levels (<10 ppm) in reaction vessels .
  • Replication Guidelines : Publish detailed SOPs with error margins for glovebox O2_2 levels (<0.1 ppm) to ensure inter-lab reproducibility .

Properties

IUPAC Name

tributyl(1-ethoxyethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXJOXHYPGNVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347248
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97674-02-7
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl(1-ethoxyethenyl)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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